3-Benzyl-1-[(4-fluorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
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Overview
Description
3-benzyl-1-(4-fluorobenzyl)1benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzofuran fused with a pyrimidine ring, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuro[3,2-d]pyrimidine derivatives typically involves the aza-Wittig reaction of iminophosphoranes with isocyanates. For 3-benzyl-1-(4-fluorobenzyl)1benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione, the reaction is carried out at temperatures between 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles in the presence of a catalytic amount of sodium ethoxide or potassium carbonate to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl positions, leading to the formation of benzyl alcohols or benzaldehydes.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Benzyl alcohols, benzaldehydes.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted benzofuro[3,2-d]pyrimidine derivatives.
Scientific Research Applications
3-benzyl-1-(4-fluorobenzyl)1benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione has shown promise in several scientific research areas:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and analgesic properties.
Mechanism of Action
The exact mechanism of action for 3-benzyl-1-(4-fluorobenzyl)1benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The benzofuran and pyrimidine rings may facilitate binding to active sites, thereby modulating biological pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Benzofuro[3,2-b]pyridine derivatives: Known for their diverse biological activities.
Furo[2,3-d]pyrimidinone derivatives: Exhibits potent antitumor properties.
Benzofuran carbohydrazide: Shows excellent antimicrobial activities.
Uniqueness
3-benzyl-1-(4-fluorobenzyl)1benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione stands out due to its specific substitution pattern, which may confer unique biological activities and potential therapeutic applications. Its combination of benzyl and fluorobenzyl groups, along with the benzofuran-pyrimidine core, makes it a versatile compound for further research and development.
Properties
Molecular Formula |
C24H17FN2O3 |
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Molecular Weight |
400.4 g/mol |
IUPAC Name |
3-benzyl-1-[(4-fluorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H17FN2O3/c25-18-12-10-17(11-13-18)14-26-21-19-8-4-5-9-20(19)30-22(21)23(28)27(24(26)29)15-16-6-2-1-3-7-16/h1-13H,14-15H2 |
InChI Key |
GHBPDMKKLBKZJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC5=CC=C(C=C5)F |
Origin of Product |
United States |
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